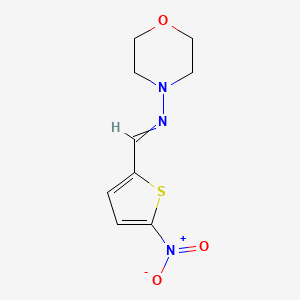
N-morpholin-4-yl-1-(5-nitrothiophen-2-yl)methanimine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-morpholin-4-yl-1-(5-nitrothiophen-2-yl)methanimine is a chemical compound that belongs to the class of Schiff bases. Schiff bases are compounds containing an azomethine group (–HC=N–) and are known for their wide range of applications in various fields such as chemistry, biology, and medicine .
Méthodes De Préparation
The synthesis of N-morpholin-4-yl-1-(5-nitrothiophen-2-yl)methanimine typically involves the condensation of 5-nitrothiophene-2-carbaldehyde with morpholine . The reaction is usually carried out in an ethanol solution under reflux conditions for a specific period, followed by crystallization to obtain the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
N-morpholin-4-yl-1-(5-nitrothiophen-2-yl)methanimine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can lead to the formation of corresponding amines .
Applications De Recherche Scientifique
In chemistry, it is used as a ligand in coordination chemistry and as a starting material for the synthesis of other complex molecules . In biology and medicine, it has shown promising antibacterial, antifungal, and anticancer activities . Additionally, it is used in the development of dyes and pigments in the industrial sector .
Mécanisme D'action
The mechanism of action of N-morpholin-4-yl-1-(5-nitrothiophen-2-yl)methanimine involves its interaction with specific molecular targets and pathways . The compound’s azomethine group is known to form coordination complexes with metal ions, which can enhance its biological activity . The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to its antibacterial and anticancer effects .
Comparaison Avec Des Composés Similaires
N-morpholin-4-yl-1-(5-nitrothiophen-2-yl)methanimine can be compared with other Schiff bases containing similar functional groups . For instance, N-(4-fluorophenyl)-1-(5-nitrothiophen-2-yl)methanimine shares the nitrothiophene moiety but differs in the substituent on the azomethine group . This difference can lead to variations in their chemical reactivity and biological activity . Other similar compounds include N-(2-fluorophenyl)-1-(5-nitrothiophen-2-yl)methanimine and N-(4-morpholinophenyl)-1-(quinolin-2-yl)methanimine .
Propriétés
Numéro CAS |
31350-11-5 |
|---|---|
Formule moléculaire |
C9H11N3O3S |
Poids moléculaire |
241.27 g/mol |
Nom IUPAC |
N-morpholin-4-yl-1-(5-nitrothiophen-2-yl)methanimine |
InChI |
InChI=1S/C9H11N3O3S/c13-12(14)9-2-1-8(16-9)7-10-11-3-5-15-6-4-11/h1-2,7H,3-6H2 |
Clé InChI |
DZATWMZTHMRCOI-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1N=CC2=CC=C(S2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















